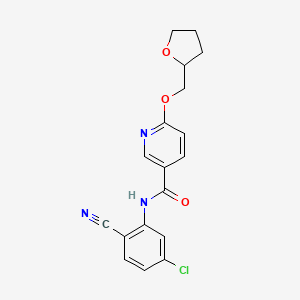
N-(5-chloro-2-cyanophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-cyanophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, also known as THFA-NMN, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is a derivative of nicotinamide mononucleotide (NMN), which is an essential molecule involved in various cellular processes, including energy metabolism and DNA repair.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has delved into the synthesis of nicotinamide derivatives, exploring their structural properties and potential applications. For example, the development of novel herbicides based on nicotinamide derivatives demonstrates the compound's utility in agricultural applications. These compounds have shown efficacy against various plant species, indicating their potential as bioactive agents in controlling weed growth. The study of their crystal structure and SAR contributes to the understanding of their herbicidal activity, guiding the design of more effective and selective herbicides (Chen Yu et al., 2021).
Antimicrobial and Antifungal Applications
Nicotinamide derivatives have been investigated for their antimicrobial and antifungal properties. The synthesis of these compounds and their testing against various microbial strains highlight their potential in developing new antimicrobial agents. This research is crucial in the ongoing search for novel treatments for infectious diseases caused by resistant strains of bacteria and fungi (Patel & Shaikh, 2010).
Antiprotozoal Activity
The antiprotozoal activities of nicotinamide derivatives have also been a subject of scientific inquiry. These compounds have been evaluated for their efficacy against protozoal infections, offering insights into their potential therapeutic applications. Such research is vital for the development of new drugs against protozoal diseases, which remain a significant health challenge in many parts of the world (Mohamed A. Ismail et al., 2003).
Applications in Cancer Research
Nicotinamide derivatives have found applications in cancer research, where they have been explored as potential anticancer agents. Studies focusing on their ability to induce apoptosis in cancer cells highlight the therapeutic potential of these compounds. By understanding the mechanism of action and optimizing the structural features of nicotinamide derivatives, researchers aim to develop more effective cancer treatments (S. Cai et al., 2003).
Corrosion Inhibition
Beyond biomedical applications, nicotinamide derivatives have been studied for their corrosion inhibition properties. These compounds offer a promising approach to protecting metals against corrosion, particularly in acidic environments. This research has implications for industries that require effective corrosion inhibitors to prolong the lifespan of metal components and structures (M. P. Chakravarthy et al., 2014).
Propiedades
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-14-5-3-12(9-20)16(8-14)22-18(23)13-4-6-17(21-10-13)25-11-15-2-1-7-24-15/h3-6,8,10,15H,1-2,7,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXITNNYESEQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-cyanophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2878304.png)
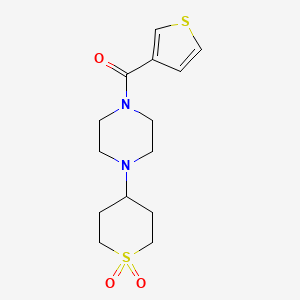
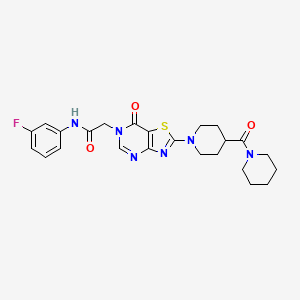
![N-(3-(methylthio)phenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2878311.png)
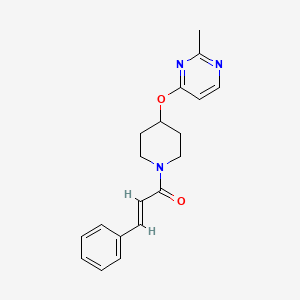
![2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2878313.png)

![N1-(2,6-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2878315.png)

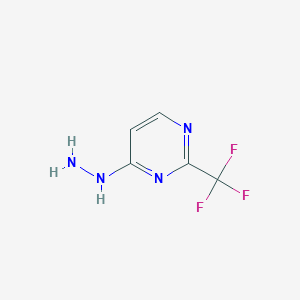
![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2878321.png)
![1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2878322.png)
![6-(tert-butyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2878324.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2878326.png)